molecular formula C21H24Cl2FN5S B1150239 N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride

N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride

Cat. No.: B1150239
M. Wt: 468.4 g/mol
InChI Key: ANQWETXPBPZVOF-UHFFFAOYSA-N
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Description

DBM 1285 dihydrochloride is a chemical compound known for its anti-inflammatory properties. It is an orally active inhibitor of tumor necrosis factor-alpha (TNF-α) production, which plays a significant role in inflammatory responses. The compound is particularly effective in inhibiting lipopolysaccharide (LPS)-induced TNF-α secretion in various cells of the macrophage/monocyte lineage .

Scientific Research Applications

DBM 1285 dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in cell biology research to investigate the role of TNF-α in inflammatory responses and immune regulation.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and conditions associated with excessive TNF-α production.

    Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBM 1285 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the thiazole ring: This is achieved through a cyclization reaction involving a thioamide and a haloketone.

    Introduction of the piperidine ring: This step involves the reaction of the thiazole intermediate with a piperidine derivative.

    Final assembly: The final product is obtained by coupling the thiazole-piperidine intermediate with a fluorophenyl derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of DBM 1285 dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

DBM 1285 dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of DBM 1285 dihydrochloride with modified functional groups, which can be used for further research and development.

Mechanism of Action

DBM 1285 dihydrochloride exerts its effects by inhibiting the production of TNF-α, a cytokine involved in inflammation. The compound blocks the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial for the activation of TNF-α production. By inhibiting this pathway, DBM 1285 dihydrochloride reduces the secretion of TNF-α, thereby attenuating the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    SB 203580: Another p38 MAPK inhibitor with similar anti-inflammatory properties.

    VX-702: A potent inhibitor of p38 MAPK used in research for inflammatory diseases.

    BIRB 796: Known for its strong inhibition of p38 MAPK and its role in reducing inflammation.

Uniqueness

DBM 1285 dihydrochloride is unique due to its high oral bioavailability and specific inhibition of LPS-induced TNF-α production. This makes it particularly effective in models of inflammation and immune response, distinguishing it from other p38 MAPK inhibitors .

Properties

Molecular Formula

C21H24Cl2FN5S

Molecular Weight

468.4 g/mol

IUPAC Name

N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C21H22FN5S.2ClH/c22-15-3-1-13(2-4-15)18-19(28-20(27-18)14-7-10-23-11-8-14)17-9-12-24-21(26-17)25-16-5-6-16;;/h1-4,9,12,14,16,23H,5-8,10-11H2,(H,24,25,26);2*1H

InChI Key

ANQWETXPBPZVOF-UHFFFAOYSA-N

SMILES

C1CC1NC2=NC=CC(=N2)C3=C(N=C(S3)C4CCNCC4)C5=CC=C(C=C5)F.Cl.Cl

Canonical SMILES

C1CC1NC2=NC=CC(=N2)C3=C(N=C(S3)C4CCNCC4)C5=CC=C(C=C5)F.Cl.Cl

Synonyms

N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride
Reactant of Route 3
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride
Reactant of Route 4
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride
Reactant of Route 5
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride
Reactant of Route 6
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride

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